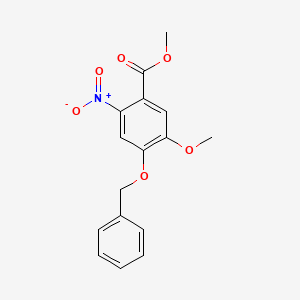

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Vue d'ensemble

Description

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves the esterification of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Reduction of the nitro group: 4-(Benzyloxy)-5-methoxy-2-aminobenzoate.

Cleavage of the benzyloxy group: 4-Hydroxy-5-methoxy-2-nitrobenzoate.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been explored as a lead compound for developing new anticancer agents. Research indicates that this compound can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. This mechanism involves the upregulation of apoptosis-related genes while downregulating genes associated with cell cycle progression, particularly in the M phase.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as reduction of the nitro group to an amino group or substitution of the benzyloxy group—makes it a versatile building block for creating derivatives with enhanced biological activity .

Research has shown that this compound possesses significant biological activities:

- Apoptosis Induction : Studies have demonstrated its capacity to activate apoptotic pathways in cancer cells, suggesting potential therapeutic applications in oncology.

- Antimicrobial Properties : Preliminary investigations indicate that structurally similar compounds exhibit notable antimicrobial effects, opening avenues for treating infections or developing combination therapies.

Case Study 1: Apoptotic Pathway Activation

A study focused on the effects of this compound on cancer cell lines revealed that treatment led to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes. This targeted mechanism suggests its potential as an anticancer drug candidate.

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features |

|---|---|

| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but distinct functional groups |

| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |

| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |

This comparison underscores the potential for unique reactivity and biological activity based on structural variations among related compounds.

Mécanisme D'action

The mechanism of action of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can modulate the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

- Methyl 4-(benzyloxy)-2-nitrobenzoate

- Methyl 4-(benzyloxy)-5-methoxybenzoate

- Methyl 4-(benzyloxy)-5-nitrobenzoate

Comparison: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of both a methoxy and a nitro group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that lack either the methoxy or the nitro group. The presence of the benzyloxy group further enhances its potential as a versatile intermediate in organic synthesis.

Activité Biologique

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, methoxy group, and benzyloxy group attached to a benzoate structure. This unique arrangement allows for various chemical interactions that can lead to biological effects.

Structural Formula

Synthesis

The compound is synthesized through a multi-step process involving:

- Esterification : Reaction of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of sulfuric acid.

- Benzyl Bromide Substitution : Substitution reaction using benzyl bromide and potassium carbonate.

- Nitration : Introduction of the nitro group using a mixture of nitric and sulfuric acids.

The synthesis has been characterized using techniques such as H NMR and LC-MS, confirming the structure and purity of the compound .

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular enzymes or receptors, potentially leading to alterations in cellular signaling pathways .

- Modulation of Protein Interactions : It has been shown to disrupt protein-protein interactions, such as those involving c-Myc-Max complexes, indicating its potential role in cancer biology .

Antitumor Activity

Research has indicated that derivatives of nitrobenzoates, including this compound, may exhibit antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE) : Preliminary studies suggest that it may inhibit AChE activity, which is crucial for neurotransmission .

- Butyrylcholinesterase (BChE) : Similar inhibitory effects have been observed against BChE, indicating its relevance in neurodegenerative diseases .

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can significantly reduce cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .

- Mechanistic Studies : Electrophoretic mobility shift assays (EMSA) revealed that this compound can disrupt c-Myc-Max/DNA binding without dissociating the proteins, highlighting its potential as a therapeutic agent targeting transcription factors involved in tumorigenesis .

Comparison with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 4-Nitrobenzoate | Lacks benzyloxy and methoxy groups | Limited biological activity |

| Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate | Similar structure but different substitution | Enhanced reactivity |

| Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | Directly linked to potential anticancer activity | Promising antitumor effects |

This table illustrates how this compound stands out due to its functional group arrangement, which enhances its biological activity compared to simpler analogs .

Propriétés

IUPAC Name |

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGVJFNFLXSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627444 | |

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-41-5 | |

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can you tell us about the structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate based on the research?

A1: The research focuses on elucidating the crystal structure of this compound. [] While the abstract doesn't provide specific details about the molecular formula, weight, or spectroscopic data, it highlights that the study successfully determined the crystal structure of the compound. This structural information is crucial for understanding its potential interactions and properties. Further investigation into the full text of the article would reveal the precise structural details obtained.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.